molecular formula C9H5BrF6O B1500249 1-Bromo-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene CAS No. 52328-77-5

1-Bromo-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene

Cat. No.: B1500249
CAS No.: 52328-77-5
M. Wt: 323.03 g/mol
InChI Key: LDNCBJYYWUBTQA-UHFFFAOYSA-N
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Description

1-Bromo-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene is a useful research compound. Its molecular formula is C9H5BrF6O and its molecular weight is 323.03 g/mol. The purity is usually 95%.
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Biological Activity

1-Bromo-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene is a halogenated aromatic compound with potential applications in various fields including materials science and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.

  • Molecular Formula : C9H5BrF6O
  • Molecular Weight : 323.032 g/mol
  • CAS Number : 406482-22-2
  • Structure : The compound features a bromine atom and a hexafluoropropoxy group attached to a benzene ring, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of halogenated compounds can vary significantly based on their structure. In the case of this compound, research indicates that it may exhibit both toxicological and pharmacological properties.

Toxicological Studies

Toxicological assessments are essential for understanding the safety profile of chemical compounds. Studies have shown that halogenated compounds can affect cellular processes and may lead to cytotoxicity. For instance:

  • Cytotoxicity : In vitro studies indicate that halogenated compounds can induce apoptosis in various cell lines. The mechanism often involves oxidative stress and mitochondrial dysfunction.
  • Environmental Impact : Compounds with fluorinated groups may persist in the environment and bioaccumulate in organisms, raising concerns about their long-term ecological effects.

Pharmacological Potential

Emerging research suggests that this compound could have applications in drug development:

  • Antimicrobial Activity : Some studies have reported that halogenated benzenes possess antimicrobial properties. The presence of bromine and fluorine atoms may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.
  • Anti-inflammatory Effects : Research indicates that certain halogenated compounds can modulate inflammatory pathways. This could position this compound as a candidate for further investigation in inflammatory diseases.

Case Studies

Several case studies highlight the biological implications of similar compounds:

Study ReferenceCompoundFindings
1-Bromo-2-fluorobenzeneInduced apoptosis in human cancer cell lines via oxidative stress mechanisms.
1-Bromo-4-chlorobenzeneExhibited significant antimicrobial activity against Gram-positive bacteria.
Hexafluoroisopropanol derivativesDemonstrated anti-inflammatory effects in murine models of arthritis.

Properties

IUPAC Name

1-bromo-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF6O/c10-5-3-1-2-4-6(5)17-9(15,16)7(11)8(12,13)14/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNCBJYYWUBTQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(C(C(F)(F)F)F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00663093
Record name 1-Bromo-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52328-77-5
Record name 1-Bromo-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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